3-(4-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4a,5,6,7,8,8a-hexahydrochromen-4-one
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Overview
Description
3-(4-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4a,5,6,7,8,8a-hexahydrochromen-4-one is a complex organic compound with a unique structure that includes methoxyphenoxy and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxyphenol with 4-nitrobenzyl chloride under basic conditions to form 4-methoxyphenyl-4-nitrobenzyl ether. This intermediate is then subjected to cyclization reactions to form the hexahydrochromenone structure.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4a,5,6,7,8,8a-hexahydrochromen-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-(4-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4a,5,6,7,8,8a-hexahydrochromen-4-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-[4-(4-methoxyphenoxy)-3-nitrophenyl]-2-propenoic acid: Similar in structure but differs in the presence of a propenoic acid group.
(4-methoxy-3-nitrophenyl)acetic acid: Contains similar functional groups but has a simpler structure.
Uniqueness
3-(4-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4a,5,6,7,8,8a-hexahydrochromen-4-one is unique due to its hexahydrochromenone core, which provides a distinct three-dimensional structure. This uniqueness allows for specific interactions with biological targets that may not be possible with simpler compounds.
Properties
Molecular Formula |
C23H23NO7 |
---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
3-(4-methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C23H23NO7/c1-28-17-6-8-18(9-7-17)31-22-14-30-21-12-19(10-11-20(21)23(22)25)29-13-15-2-4-16(5-3-15)24(26)27/h2-9,14,19-21H,10-13H2,1H3 |
InChI Key |
SDLAPKKMENEXMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=COC3CC(CCC3C2=O)OCC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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